Chonemorphine dihydrochloride

Description

Note: No direct evidence related to "Chonemorphine dihydrochloride" was found in the provided sources. This name may refer to a misspelled, obscure, or hypothetical compound. For the purpose of addressing the query, this article will focus on general dihydrochloride salts and structurally related compounds mentioned in the evidence, such as putrescine dihydrochloride, cadaverine dihydrochloride, doxepin hydrochloride, and others.

Properties

CAS No. |

96553-96-7 |

|---|---|

Molecular Formula |

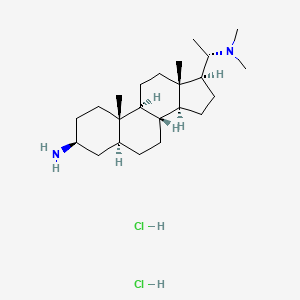

C23H44Cl2N2 |

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;dihydrochloride |

InChI |

InChI=1S/C23H42N2.2ClH/c1-15(25(4)5)19-8-9-20-18-7-6-16-14-17(24)10-12-22(16,2)21(18)11-13-23(19,20)3;;/h15-21H,6-14,24H2,1-5H3;2*1H/t15-,16-,17-,18-,19+,20-,21-,22-,23+;;/m0../s1 |

InChI Key |

JLJIGVDIYQZJBL-AICXAXPFSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N)C)C)N(C)C.Cl.Cl |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)N(C)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of chonemorphine dihydrochloride involves several steps, starting from the extraction of the natural compound from Chonemorpha fragrans. The synthetic route typically includes:

Extraction: The plant material is subjected to solvent extraction to isolate chonemorphine.

Purification: The crude extract is purified using chromatographic techniques.

Conversion to Dihydrochloride: The purified chonemorphine is then reacted with hydrochloric acid to form the dihydrochloride salt.

Chemical Reactions Analysis

Chonemorphine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chonemorphine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying steroidal alkaloids and their chemical properties.

Biology: The compound’s antiamoebic and antiphrastic properties make it valuable for research in parasitology and infectious diseases.

Medicine: this compound is investigated for its potential therapeutic applications, particularly in treating amoebic infections and other parasitic diseases.

Industry: The compound’s unique chemical structure and biological activity make it a candidate for developing new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of chonemorphine dihydrochloride involves its interaction with specific molecular targets. It acts as an agonist to the glucocorticoid receptor, which is a member of the nuclear receptor superfamily. This interaction leads to the activation or repression of specific genes involved in inflammation, metabolism, and immune response . The compound’s antiamoebic activity is attributed to its ability to disrupt the cellular processes of amoebic parasites, leading to their death.

Comparison with Similar Compounds

The following analysis compares dihydrochloride salts and their structural, analytical, and pharmacological properties based on the available evidence.

Structural and Chemical Properties

Key Observations :

- Dihydrochloride salts are commonly used to stabilize amines (e.g., putrescine, cadaverine) by forming ionic bonds with two HCl molecules .

- Doxepin hydrochloride differs significantly as a tricyclic antidepressant with a complex aromatic backbone, requiring stringent chromatographic separation of isomers (e.g., E/Z isomers) during quality control .

Analytical Methods and Purity Standards

Key Observations :

- Doxepin and dicyclomine require high-resolution HPLC to separate structurally similar impurities (e.g., isomers or degradation products), with strict acceptance criteria for resolution (R ≥1.5) .

- Biogenic amines like putrescine and cadaverine are standardized as stock solutions for quantitative analysis in food science .

Pharmacological and Functional Differences

Key Observations :

- Doxepin and prilocaine are pharmacologically active and require rigorous impurity profiling due to their therapeutic applications .

- Putrescine and cadaverine are primarily studied in food safety and microbial metabolism rather than pharmacology .

Stability and Formulation Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.